

# A Comparative Analysis of Filapixant and Camlipixant for Refractory Chronic Cough

Author: BenchChem Technical Support Team. Date: December 2025



**Filapixant** and Camlipixant are two investigational oral antagonists targeting the P2X3 receptor, a key player in the pathophysiology of refractory chronic cough (RCC). While no direct head-to-head clinical trials have been conducted, a comprehensive comparison of their clinical trial data provides valuable insights for researchers and drug development professionals. Both molecules have demonstrated efficacy in reducing cough frequency, but they exhibit notable differences in their selectivity, which in turn influences their side effect profiles, particularly concerning taste-related adverse events.

### **Mechanism of Action: Targeting the P2X3 Receptor**

Both **Filapixant** and Camlipixant are designed to block the P2X3 receptor, an ATP-gated ion channel found on peripheral sensory nerve fibers in the airways.[1] The binding of extracellular ATP to these receptors is believed to trigger neuronal hypersensitization, leading to the urge to cough.[1] By antagonizing the P2X3 receptor, these drugs aim to reduce the severity and frequency of coughing.[1]

A critical distinction between the two lies in their selectivity for the P2X3 receptor over the related P2X2/3 receptor. The P2X2/3 receptor is expressed in taste buds, and its blockade is associated with taste disturbances such as dysgeusia (altered taste) and hypogeusia (reduced taste).[1][2] Camlipixant is reported to be a highly selective P2X3 antagonist, with a selectivity of over 1500-fold for P2X3 over P2X2/3. This high selectivity is hypothesized to result in a lower incidence of taste-related side effects. While **Filapixant** is also a selective P2X3 receptor



antagonist, the degree of its selectivity has been a point of investigation, with some studies noting a higher than expected rate of taste disturbances.



Click to download full resolution via product page

Figure 1: P2X3 Receptor Signaling Pathway in Cough Reflex.

#### **Clinical Efficacy**

Both agents have demonstrated a reduction in cough frequency in clinical trials.

**Filapixant**: In a Phase 1/2a randomized, double-blind, placebo-controlled, crossover study (NCT03535168), **Filapixant** showed a dose-dependent reduction in 24-hour cough frequency. At doses of 80 mg and higher, the reduction was statistically significant compared to placebo.



The most pronounced effect was seen with the 250 mg dose, which resulted in a 37% reduction in 24-hour cough frequency over placebo.

Camlipixant: The Phase 2b SOOTHE trial (NCT04678206), a randomized, placebo-controlled study, evaluated the efficacy of Camlipixant in adults with RCC. The trial demonstrated a statistically significant reduction in 24-hour cough frequency with the 50 mg and 200 mg twice-daily doses, showing a placebo-adjusted reduction of -34.4% and -34.2%, respectively. An earlier Phase 2a trial, RELIEF (NCT03979638), while not meeting its primary endpoint in the overall population, showed significant treatment responses in patients with higher baseline cough frequencies.

**Ouantitative Efficacy Data** 

| Drug        | Trial                       | Dose        | Primary<br>Endpoint                 | Result (Placebo- Adjusted Reduction in 24h Cough Frequency) | Citation |
|-------------|-----------------------------|-------------|-------------------------------------|-------------------------------------------------------------|----------|
| Filapixant  | NCT0353516<br>8             | 80 mg BID   | Change in<br>24h cough<br>frequency | 17%                                                         |          |
| 150 mg BID  | Not explicitly stated       |             |                                     |                                                             |          |
| 250 mg BID  | 37%                         |             |                                     |                                                             |          |
| Camlipixant | SOOTHE<br>(NCT046782<br>06) | 12.5 mg BID | Change in<br>24h cough<br>frequency | Not<br>statistically<br>significant                         |          |
| 50 mg BID   | -34.4%                      |             |                                     |                                                             |          |
| 200 mg BID  | -34.2%                      | _           |                                     |                                                             |          |

## **Safety and Tolerability**







The most notable difference in the safety profiles of **Filapixant** and Camlipixant is the incidence of taste-related adverse events.

**Filapixant**: The NCT03535168 trial reported a dose-dependent increase in taste-related adverse events. These occurred in 4%, 13%, 43%, and 57% of patients treated with 20, 80, 150, and 250 mg of **Filapixant**, respectively, compared to 12% in the placebo group. A first-in-human study also reported an unexpectedly high number of taste side effects.

Camlipixant: In the SOOTHE trial, taste alteration was reported in 4.8-6.5% of patients across the Camlipixant arms, compared to 0% with placebo. A model-based meta-analysis of five P2X3 antagonists predicted that the 50 mg twice-daily dose of Camlipixant would result in substantially lower rates of dysgeusia compared to a similar dosage of the less selective P2X3 antagonist, gefapixant.

## Quantitative Safety Data: Taste-Related Adverse Events



| Drug        | Trial                                                  | Dose         | Incidence of<br>Taste-Related<br>Adverse<br>Events | Citation |
|-------------|--------------------------------------------------------|--------------|----------------------------------------------------|----------|
| Filapixant  | NCT03535168                                            | 20 mg BID    | 4%                                                 | _        |
| 80 mg BID   | 13%                                                    | _            |                                                    |          |
| 150 mg BID  | 43%                                                    |              |                                                    |          |
| 250 mg BID  | 57%                                                    | -            |                                                    |          |
| Placebo     | 12%                                                    | _            |                                                    |          |
| Camlipixant | SOOTHE<br>(NCT04678206)                                | 12.5 mg BID  | 4.8%                                               |          |
| 50 mg BID   | Not explicitly<br>stated, but within<br>4.8-6.5% range |              |                                                    | _        |
| 200 mg BID  | 6.5%                                                   | <del>-</del> |                                                    |          |
| Placebo     | 0%                                                     | -            |                                                    |          |

## **Experimental Protocols**

**Filapixant** (NCT03535168): This was a double-blind, randomized, placebo-controlled, crossover study. Twenty-three patients with refractory chronic cough received ascending doses of **Filapixant** (20, 80, 150, and 250 mg, twice daily) for four days, followed by a three-day washout period, and then crossed over to the other treatment arm (placebo). The primary efficacy endpoint was the 24-hour cough frequency on Day 4 of each dosing step.





Click to download full resolution via product page

Figure 2: Filapixant NCT03535168 Crossover Trial Workflow.

Camlipixant (SOOTHE - NCT04678206): This was a Phase 2b, randomized, double-blind, placebo-controlled, parallel-group trial. After a single-blind placebo run-in period, 310 patients were randomized (1:1:1:1) to receive either Camlipixant (12.5, 50, or 200 mg twice daily) or a placebo for 28 days. The primary endpoint was the change from baseline to Day 28 in the objective 24-hour cough frequency. The trial design included enriching the study population with patients having a baseline awake cough frequency of ≥25 coughs/h.





Click to download full resolution via product page

Figure 3: Camlipixant SOOTHE Trial Parallel Group Design.

#### Conclusion

In the absence of direct comparative studies, the available data suggests that both **Filapixant** and Camlipixant are promising therapeutic candidates for refractory chronic cough. Both have demonstrated the ability to significantly reduce cough frequency. The key differentiating factor appears to be the incidence of taste-related side effects, with the highly selective P2X3 antagonist Camlipixant showing a more favorable profile in this regard. The ongoing Phase 3 trials for Camlipixant (CALM-1 and CALM-2) will provide more definitive data on its long-term



efficacy and safety. For **Filapixant**, further development may require strategies to mitigate the taste disturbances observed at higher, more efficacious doses. Researchers and clinicians will be keenly watching the progression of these and other P2X3 antagonists as they move through the development pipeline.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Safety, Tolerability, and Pharmacokinetics of Filapixant, a Highly Selective P2X3 Receptor Antagonist, in an Ascending-Single-Dose First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Filapixant and Camlipixant for Refractory Chronic Cough]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607451#head-to-head-studies-of-filapixant-and-camlipixant]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com